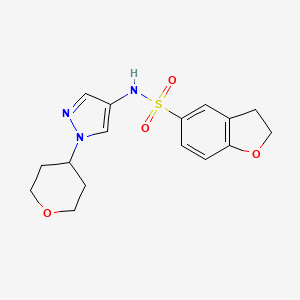
(4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C27H21BrClN3O2 and its molecular weight is 534.84. The purity is usually 95%.
BenchChem offers high-quality (4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Imaging Applications
The compound has been explored for its potential in the synthesis of PET agents for imaging in neurological disorders. A study details the synthesis of a related compound, HG-10-102-01, indicating its potential application in PET imaging for Parkinson's disease. The process involves a multi-step synthesis yielding a compound with high radiochemical purity and specific activity, showcasing the utility of similar compounds in neuroimaging applications (Wang et al., 2017).
Antimicrobial Activity
Compounds bearing structural similarities have shown significant antimicrobial properties. For instance, novel derivatives containing quinoline, pyrazoline, and pyridine moieties have been synthesized and demonstrated potent antibacterial and antifungal activities against a variety of pathogens. These findings suggest that compounds with complex heterocyclic structures, such as the one , could be promising candidates for antimicrobial drug development (Desai et al., 2016).
Antioxidant Properties
Research on the synthesis of compounds with bromophenol derivatives has highlighted their effective antioxidant capabilities. Studies reveal that these compounds exhibit potent radical scavenging activities, suggesting that complex heterocyclic compounds could serve as powerful antioxidants, potentially applicable in preventing oxidative stress-related diseases (Çetinkaya et al., 2012).
Corrosion Inhibition
The corrosion inhibition properties of pyrazole derivatives on mild steel in hydrochloric acid solution have been investigated. Such studies demonstrate that compounds with specific structural features, including heterocyclic rings, can significantly inhibit corrosion, highlighting their potential application in protecting industrial materials (Yadav et al., 2015).
Mechanism of Action
Pyrazolines and their derivatives have confirmed biological as well as pharmacological activities . Several reports anticipated their antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
In the textile industry, triarylpyrazoline compounds have been used as fluorescent whitening agents . In addition, in recent years, as laser dyes and fluorescent probes, their applications in high-tech fields have been developed by leaps and bounds .
properties
IUPAC Name |
(4-bromophenyl)-[3-(2-chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrClN3O2/c1-16-3-4-19-14-22(26(29)30-23(19)13-16)25-15-24(17-7-11-21(34-2)12-8-17)31-32(25)27(33)18-5-9-20(28)10-6-18/h3-14,25H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVIGTPJXMKDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

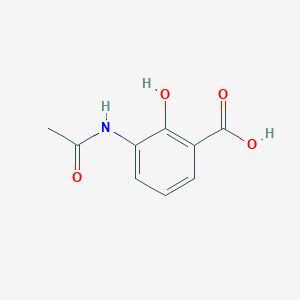
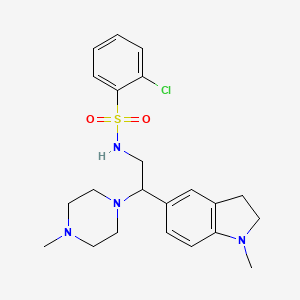
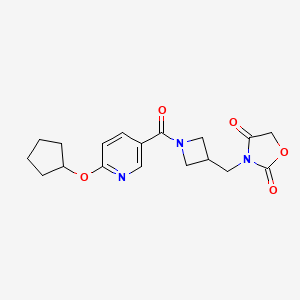
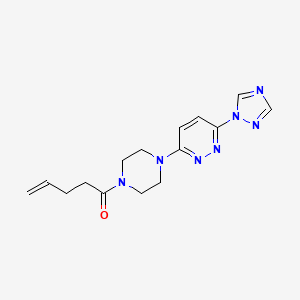
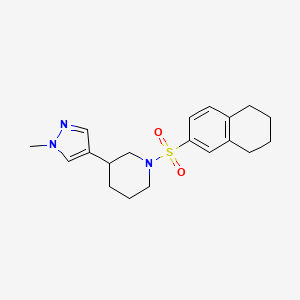

![3-Benzyl-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2717892.png)
![ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate](/img/structure/B2717893.png)
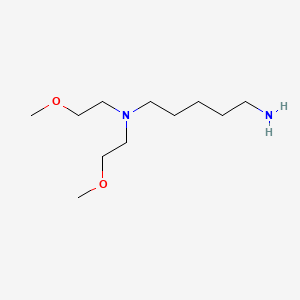
![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2717895.png)
![methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B2717897.png)

![(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B2717900.png)
